Z-Arg-OH.HCl

Description

The exact mass of the compound Cbz-L-arginine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56672-63-0 | |

| Record name | NSC88473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Significance of Z-Arg-OH.HCl in Synthetic Chemistry

An In-depth Technical Guide to Z-Arg-OH.HCl: Chemical Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Nα-Cbz-L-arginine hydrochloride (this compound), a pivotal reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, purification, and key applications, with a focus on the causality behind experimental choices and self-validating protocols.

Nα-Cbz-L-arginine hydrochloride, commonly abbreviated as this compound, is the hydrochloride salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection prevents unwanted side reactions at the α-amino group during peptide synthesis and other chemical modifications.[1] The introduction of the Cbz group by Max Bergmann and Leonidas Zervas in the 1930s was a revolutionary step in peptide chemistry, enabling controlled and sequential peptide bond formation.[1] The hydrochloride salt form enhances the compound's solubility in aqueous and acidic media, facilitating its use in various reaction conditions.[1]

Chemical Structure and Molecular Properties

The fundamental characteristics of this compound are summarized below, providing a cornerstone for its application in synthetic protocols.

Molecular Structure

The structure of this compound features a chiral center at the α-carbon of the L-arginine backbone. The α-amino group is protected by the benzyloxycarbonyl group, while the guanidino group on the side chain remains protonated in the hydrochloride salt form.

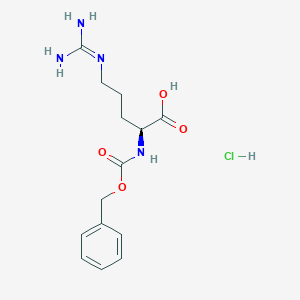

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of Nα-Cbz-L-arginine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for designing experimental protocols, including reaction setup and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 56672-63-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁ClN₄O₄ | [1][2] |

| Molecular Weight | 344.79 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 154-161°C | [1] |

| Optical Rotation | -8.0° to -10.0° (c=1 in H₂O) | [1] |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF, methanol). | [1][4] |

| Storage | Store long-term in a cool, dry place. | [1] |

Synthesis and Purification

The synthesis of this compound involves the selective protection of the α-amino group of L-arginine. While various methods exist, the most common approach utilizes benzyl chloroformate under alkaline conditions.

Synthesis of this compound: A Step-by-Step Protocol

This protocol details the synthesis of this compound from L-arginine. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

L-Arginine + Benzyl Chloroformate → Z-Arg-OH + HCl

Experimental Protocol:

-

Dissolution: Dissolve L-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Low temperature minimizes potential side reactions and degradation of the reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid and the guanidino group, and precipitates the product as the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization. A common method involves a solvent-antisolvent system.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water or a polar organic solvent like ethanol.

-

Crystallization: Slowly add a less polar solvent (antisolvent), such as isopropanol or acetone, until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following are the expected analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include aromatic protons from the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of arginine (a multiplet around 4.2 ppm), and the side-chain methylene protons (multiplets between 1.5-3.2 ppm). The guanidinium protons will likely appear as broad signals.

-

¹³C NMR: Key signals are expected for the carbonyl carbon of the Cbz group (around 156 ppm), the aromatic carbons (127-136 ppm), the benzylic carbon (around 67 ppm), the α-carbon (around 55 ppm), and the side-chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amine and guanidinium) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2800-3000 | Aliphatic C-H stretching |

| ~1715 | C=O stretching (carbamate) |

| ~1680 | C=O stretching (carboxylic acid) |

| ~1600 | N-H bending |

| ~1530 | C=N stretching (guanidinium) |

| ~1250 | C-O stretching (carbamate) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the mass of the free base (C₁₄H₂₀N₄O₄) plus a proton.

Applications in Research and Development

This compound is a versatile building block with numerous applications in scientific research and pharmaceutical development.

-

Peptide Synthesis: Its primary role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[5] The Cbz group is stable to the basic conditions often used for peptide coupling.

-

Enzyme Studies: It serves as a substrate or inhibitor for enzymes that process arginine, such as nitric oxide synthases and arginases, aiding in the study of their kinetics and mechanisms.

-

Drug Development: this compound is a precursor in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine. The most common and mildest method is catalytic hydrogenolysis.

Catalytic Hydrogenolysis Protocol

Reaction Scheme:

This compound + H₂ (in the presence of Pd/C) → L-Arginine.HCl + Toluene + CO₂

Experimental Protocol:

-

Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Diagram of the Cbz Deprotection Mechanism

Caption: Mechanism of Cbz group removal via catalytic hydrogenolysis.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a cool, dry place.

Conclusion

This compound remains an indispensable tool in the arsenal of synthetic chemists. Its well-defined chemical properties, straightforward synthesis, and the robust nature of the Cbz protecting group, coupled with its mild deprotection conditions, ensure its continued relevance in the synthesis of peptides and other complex organic molecules. This guide provides the foundational knowledge for its effective and safe utilization in a research and development setting.

References

-

Aapptec Peptides. (n.d.). Z-Arg-OH HCl [56672-63-0]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ARGININE HYDROCHLORIDE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Nα-Carbobenzyloxy-L-arginine Hydrochloride (Z-Arg-OH.HCl) for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Nα-Carbobenzyloxy-L-arginine hydrochloride (Z-Arg-OH.HCl), a cornerstone reagent in the field of peptide chemistry and a valuable tool in drug discovery and development. We will delve into its fundamental chemical properties, historical significance, and practical applications, offering field-proven insights and detailed protocols to empower researchers and scientists in their experimental endeavors.

Core Chemical Identity and Properties

At its core, this compound is the hydrochloride salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic modification is pivotal to its utility in controlled chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 56672-63-0 | [1][2] |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

| Molecular Formula | C₁₄H₂₁ClN₄O₄ | [1] |

| Molecular Weight | 344.79 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and 1% acetic acid | [1] |

The presence of the Z-group confers stability to the α-amino group under a variety of reaction conditions, preventing its unwanted participation in side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's solubility in aqueous and acidic media, facilitating its use in various experimental settings.[1]

The Genesis of Controlled Peptide Synthesis: The Role of the Z-Group

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in the 1930s was a watershed moment in synthetic chemistry.[1][3] Prior to this, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. The Z-group provided a robust and reliable method to temporarily mask the α-amino group, enabling the stepwise and controlled assembly of amino acids into peptides.[1][4] this compound became an essential building block in this new era of peptide synthesis, particularly for the incorporation of the reactive amino acid arginine.[1]

Sources

Stability Profile and Handling of Z-Arg-OH.HCl: A Technical Guide

Executive Summary

Z-Arg-OH.HCl (N-alpha-Benzyloxycarbonyl-L-arginine hydrochloride) is a critical intermediate in peptide synthesis and medicinal chemistry.[1][2] While chemically robust due to the carbobenzyloxy (Cbz/Z) protecting group, its stability is compromised primarily by hygroscopicity and thermal stress inherent to the arginine side chain.

Under standard laboratory conditions (20–25°C, ambient humidity), this compound is metastable .[1] It requires strict desiccation and is best maintained at 2–8°C to prevent physical degradation (caking/deliquescence) and slow chemical hydrolysis.[1] This guide outlines the physicochemical causalities of degradation and provides self-validating protocols for quality assurance.[1]

Physicochemical Identity & Profile

Understanding the molecule's architecture is the first step in predicting its behavior under stress.[1] The Z-group provides hydrophobic shielding to the

Table 1: Physicochemical Properties of this compound

| Property | Specification | Critical Note |

| CAS Number | 56672-63-0 | Distinct from free base (1234-35-1) |

| Molecular Formula | HCl salt form | |

| Molecular Weight | 344.79 g/mol | Includes HCl counterion |

| Appearance | White crystalline powder | Yellowing indicates oxidation/degradation |

| Melting Point | 171–175°C (dec.)[1][3] | Decomposes upon melting |

| Solubility | Water, Methanol, DMSO, DMF | Sparingly soluble in non-polar organics (EtOAc, Hexane) |

| pKa (Guanidino) | ~12.5 | Highly basic; protonated at physiological pH |

| Hygroscopicity | Moderate to High | Primary stability risk |

Stability Factors & Degradation Mechanisms[1][4][5]

The degradation of this compound is rarely spontaneous molecular fragmentation but rather environmentally induced.[1]

Hygroscopicity & Physical Degradation

The HCl salt of arginine is highly hygroscopic.[1]

-

Mechanism: The ionic lattice energy is overcome by the hydration energy of the guanidinium chloride moiety.

-

Observation: The powder absorbs atmospheric water, leading to caking or deliquescence (turning into a liquid paste).

-

Consequence: While not immediately chemically modifying the molecule, solvated water facilitates hydrolysis and makes accurate weighing impossible.

Chemical Hydrolysis[1]

-

Target: The carbamate (Z-group) linkage and the C-terminal carboxylic acid.[1]

-

Conditions: The Z-group is generally stable to mild acids and bases.[1] However, in the presence of moisture and elevated temperatures (>30°C), slow hydrolysis of the ester bond can occur, releasing benzyl alcohol and free arginine.

-

Causality: Moisture acts as the nucleophile; heat provides the activation energy.

Thermal Decomposition[1]

-

Threshold: Stable up to ~170°C in dry state.

-

Mechanism: Decarboxylation or cyclization (lactam formation) occurs at the melting point.[1]

Visualization: Stability Logic Flow

The following diagram maps the environmental stressors to their specific degradation outcomes.

Figure 1: Causality map of this compound degradation.[1] Humidity is the primary vector for instability.

Standard Laboratory Handling Protocols

To maintain the integrity of this compound, researchers must adopt a "Cold & Dry" chain of custody.[1]

Storage Protocol[1]

-

Primary Container: Amber glass or high-density polyethylene (HDPE) with a tight screw cap.[1]

-

Desiccation: Must be stored with a desiccant packet (Silica gel or molecular sieves).[1]

-

Temperature: Refrigerate at 2–8°C.

-

Why? Low temperature reduces the kinetic rate of hydrolysis and generally lowers the water vapor capacity of the air inside the container (if sealed properly).[1]

-

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (20–25°C) for 30 minutes.

-

Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the powder (Hygroscopic shock).[1]

-

Solubilization & Usage[1]

-

Solvents: Dissolve in water, 1% Acetic Acid, or DMF.

-

Stability in Solution: Solutions are not stable for long-term storage.[1]

-

Protocol: Prepare fresh. If storage is necessary, freeze at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.[1]

-

Analytical Monitoring: Self-Validating Systems

Do not assume purity based on the label. Use these methods to validate the compound before critical experiments.

Visual Inspection (Tier 1 Check)

-

Pass: Free-flowing white powder.[1]

-

Fail: Clumps, sticky paste, or yellow discoloration.

-

Action: If clumped, drying may restore chemical utility if hydrolysis hasn't occurred, but weighing accuracy is compromised. Discard for quantitative work.

Thin Layer Chromatography (TLC) (Tier 2 Check)

A rapid method to detect free Arginine (degradation product) or Benzyl alcohol.[1]

-

Stationary Phase: Silica Gel 60

.[1] -

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).[1]

-

Visualization:

-

Interpretation: A single UV-active spot that is Ninhydrin-negative (or faint) indicates intact Z-Arg-OH.[1] A strong Ninhydrin spot at lower

indicates deprotection/degradation.[1]

HPLC Method (Tier 3 Validation)

For quantitative purity assessment.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (peptide bond) and 254 nm (Z-group) |

| Retention | Z-Arg-OH elutes later than free Arginine due to the hydrophobic Z-group.[1] |

Visualization: Quality Control Workflow

Figure 2: Step-by-step quality control decision matrix.

References

-

PubChem. (2025).[1][3] Compound Summary: L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrochloride.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Z-Arg-OH.HCl: A Strategic Precursor for Arginine-Based Peptidomimetics

[1][2]

Executive Summary

Z-Arg-OH.HCl (

This guide details the physicochemical profile, reaction logic, and critical protocols for utilizing this compound, specifically focusing on its application in synthesizing protease inhibitors (e.g., Thrombin, Furin) and arginine-rich peptidomimetics.[2]

Part 1: Chemical Profile & Strategic Utility[2]

Physicochemical Specifications

This compound is an amphiphilic building block.[2] The Cbz (Z) group provides lipophilic N-terminal protection, while the arginine side chain and free carboxylic acid create high polarity.[2]

| Property | Specification |

| Chemical Name | |

| CAS Number | 56672-63-0 |

| Molecular Formula | |

| Molecular Weight | 344.79 g/mol |

| Solubility | Soluble in Water, DMF, DMSO, MeOH; Insoluble in |

| ~12.5 (Remains protonated at neutral pH) | |

| Storage | Hygroscopic; Store at +2°C to +8°C under inert gas |

The "Protonation Protection" Strategy

The primary advantage of this compound is the absence of covalent side-chain protection (like Pbf, Pmc, or Tos).[2]

-

Mechanism: The HCl salt ensures the guanidine group exists as a guanidinium ion (

).[2] This cation is non-nucleophilic and does not react with active esters or anhydrides, provided the reaction pH remains below 9.0. -

Benefit: Eliminates the need for harsh acid deprotection (e.g., 95% TFA) required to remove Pbf groups, which can degrade sensitive "warheads" (aldehydes, chloromethyl ketones) in peptidomimetics.[2]

Part 2: Synthetic Challenges & Guanidine Management

The central risk when activating Z-Arg-OH is

Decision Logic: Pathway to Peptidomimetics

The following diagram illustrates the critical decision points to avoid lactamization and successfully synthesize the target mimetic.

Figure 1: Reaction logic flow emphasizing the risk of intramolecular cyclization (lactamization) if base equivalents are not strictly controlled.

Part 3: Protocol – Solution Phase Coupling

This protocol describes the coupling of this compound to a primary amine (e.g., H-Pro-NH-R) using the Mixed Anhydride method.[2] This method is preferred for Z-amino acids to minimize racemization.[2]

Reagents

-

Substrate: this compound (1.0 equiv)

-

Activator: Isobutyl chloroformate (IBCF) (1.05 equiv)[2]

-

Base: N-Methylmorpholine (NMM) (Strictly 2.0 equiv : 1 to neutralize HCl, 1 to generate carboxylate)[2]

-

Solvent: Anhydrous DMF or THF (Arg solubility is better in DMF)[2]

-

Temperature: -15°C (Salt/Ice bath)

Step-by-Step Methodology

-

Solubilization: Dissolve this compound (10 mmol) in anhydrous DMF (30 mL). Cool the solution to -15°C under nitrogen.

-

Note: Ensure the system is strictly anhydrous to prevent hydrolysis of the mixed anhydride.

-

-

Neutralization & Activation (The Critical Step): Add NMM (20 mmol) dropwise.[2]

-

Coupling: Add the amine component (dissolved in pre-cooled DMF) to the reaction mixture.

-

Stoichiometry: Use 1.0–1.1 equivalents of the amine.[2]

-

-

Reaction Progression: Allow the mixture to stir at -15°C for 1 hour, then slowly warm to room temperature over 4 hours.

-

Workup (Purification):

-

Evaporate DMF under high vacuum (rotary evaporator with oil pump, bath < 40°C).

-

Redissolve residue in EtOAc (or n-Butanol if product is very polar).[2]

-

Wash 1: 5%

or Citric Acid (Removes unreacted amine and ensures guanidine remains protonated).[2] -

Wash 2: Brine (Do not use strong basic washes like carbonate, as this may precipitate the arginine derivative or cause emulsification).[2]

-

Dry over

, filter, and concentrate.[2]

-

Part 4: Peptidomimetic Design – Thrombin Inhibitors

Z-Arg-OH is the classic precursor for synthesizing "Warhead" peptides like Z-D-Phe-Pro-Arg-Chloromethylketone (PPACK) , a potent irreversible thrombin inhibitor.[2]

Synthesis of the "Warhead" (Arg-CH2Cl)

Converting the C-terminal carboxyl of Z-Arg-OH to a chloromethyl ketone (CMK) requires a diazomethane sequence.[2]

Workflow:

-

Mixed Anhydride Formation: Activate this compound as described in Section 3.2.

-

Diazotization: React the mixed anhydride with excess anhydrous diazomethane (

) in ether at 0°C.-

Intermediate: Forms the diazoketone (

).

-

-

Halogenation: Treat the diazoketone with anhydrous HCl in dioxane/ether.

Pathway Visualization[2]

Figure 2: Synthetic route for converting Z-Arg-OH into a reactive chloromethyl ketone warhead for protease inhibition.[2]

Part 5: Quality Control & Troubleshooting

Analytical HPLC

Arginine derivatives are highly polar and often tail on standard C18 columns.[2]

-

Column: C18 AQ (Polar Endcapped) or Phenyl-Hexyl.[2]

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA .[2]

-

Why TFA? The TFA acts as an ion-pairing agent with the guanidine, improving peak shape and retention.[2]

-

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).[2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Lactam formation due to high pH.[2] | Reduce base equivalents. Ensure temperature stays at -15°C during activation. |

| Product Insoluble | Z-Arg derivatives can be gel-like.[2] | Use HFIP (Hexafluoroisopropanol) or add small amounts of water/alcohol to dissolve.[2] |

| Racemization | Over-activation or wrong base.[2] | Switch from TEA/DIPEA to NMM or Collidine.[2][4] Limit activation time to <15 min. |

| Emulsion in Workup | Amphiphilic nature of Arg-Z. | Saturate aqueous phase with NaCl.[2] Add a small amount of MeOH to the organic phase.[2] |

References

-

Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.[2]

-

Kettner, C., & Shaw, E. (1978).[2] Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein.[2] Biochemistry, 17(22), 4778-4784.[2]

-

Bodanszky, M. (1993).[2] Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.[2] [2]

-

Fehrentz, J. A., & Castro, B. (1983).[2] An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[2] Synthesis, 1983(08), 676-678.[2] (Reference for aldehyde warhead synthesis logic).

-

Isidro-Llobet, A., et al. (2009).[2] Amino acid-protecting groups.[1][2][4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.[2]

Sources

- 1. This compound | 56672-63-0 | Benchchem [benchchem.com]

- 2. Z-D-Arg-OH HCl | C14H21ClN4O4 | CID 56777332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Z-ARG-OH HCL | 73496-41-0 [chemicalbook.com]

- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The design and synthesis of thrombin inhibitors: analogues of MD805 containing non-polar surrogates for arginine at the P1 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Protocol for coupling Z-Arg-OH.HCl in solid phase peptide synthesis

Application Note: Protocol for Coupling Z-Arg-OH.HCl in Solid Phase Peptide Synthesis

Executive Summary

The incorporation of This compound (N

This guide details a Base-Free Carbodiimide Activation Protocol designed to prevent the catastrophic side reaction of

Critical Analysis: The Challenge of this compound

The Solubility Paradox

This compound is a salt.[1][2] While the Z-group is lipophilic, the ionic character of the guanidinium chloride makes the molecule sparingly soluble in pure Dichloromethane (DCM) and occasionally difficult in pure Dimethylformamide (DMF) at high concentrations.

-

Solution: Use of a DMF/DMSO (Dimethyl sulfoxide) co-solvent system ensures complete dissolution without compromising resin swelling.

The -Lactam Trap

The most critical failure mode in Arginine coupling is intramolecular cyclization.

-

Mechanism: Upon activation of the

-carboxylic acid, the side-chain guanidine group can attack the activated ester if it becomes deprotonated. -

The Trigger: Standard SPPS protocols use HBTU/HATU with Diisopropylethylamine (DIEA). The base (DIEA) deprotonates the guanidine (removing the HCl protection).

-

The Result: The deprotonated guanidine attacks the active ester, forming a six-membered

-lactam ring. This terminates the chain and prevents coupling to the resin.

Rule of Thumb: Never use base (DIEA, NMM, TMP) when coupling side-chain unprotected (or salt-protected) Arginine.

Strategic Workflow Visualization

The following diagram illustrates the mechanistic divergence between the "Safe" base-free path and the "Lactam" failure mode.

Figure 1: Decision tree highlighting the necessity of base-free activation to prevent

Detailed Experimental Protocol

Materials Required

| Reagent | Grade/Spec | Purpose |

| This compound | >98% Purity | Target Amino Acid |

| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Coupling Agent (Base-free) |

| HOBt (anhydrous) or Oxyma Pure | Synthesis Grade | Racemization Suppressor |

| DMF (N,N-Dimethylformamide) | Anhydrous, Amine-free | Primary Solvent |

| DMSO (Dimethyl sulfoxide) | Anhydrous | Co-solvent for solubility |

| Resin | Free amine form | Solid Support |

Step-by-Step Methodology

1. Resin Preparation (Pre-Coupling)

-

Ensure the resin-bound peptide has a free N-terminal amine (Fmoc removed).

-

Wash: 3 x DMF (2 min each).

-

Critical Check: Do not leave the resin in a basic wash solution (like piperidine) immediately prior to this coupling. Perform an extra DMF wash to ensure neutral pH.

2. Reagent Solubilization (The Cocktail)

-

Calculate reagents for 3.0 equivalents relative to resin loading.

-

Vessel: Clean, dry glass vial.

-

Solvent: Prepare a mixture of DMF containing 10-20% DMSO.

-

Dissolution:

-

Add This compound (3 eq) to the vial.

-

Add HOBt or Oxyma Pure (3 eq).

-

Add the DMF/DMSO solvent. Vortex until fully dissolved. Note: The solution may be slightly acidic due to the HCl salt; this is desirable.

-

3. Activation (Base-Free)

-

Add DIC (3 eq) to the amino acid/HOBt solution.

-

Time: Allow to activate for exactly 3-5 minutes .

-

Why? Pre-activation forms the O-acylisourea/OBt-ester. Too long (>20 min) can lead to rearrangement; too short (<1 min) is insufficient.

-

Visual Cue: DIC/HOBt mixtures often turn slightly yellow.

-

4. Coupling Reaction

-

Transfer the activated cocktail immediately to the resin reaction vessel.

-

Agitation: Shake or bubble with nitrogen at Room Temperature (20-25°C).

-

Duration: 60 - 120 minutes .

-

Note: Arginine is bulky. A double coupling (repeat steps 2-4) is recommended for difficult sequences or high-loading resins.

-

5. Monitoring (QC)

-

Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

-

Blue Bead: Incomplete coupling (Free amines present). -> Repeat Coupling.

-

Colorless/Yellow Bead: Complete coupling. -> Proceed.

-

6. Post-Coupling Wash

-

Drain the reaction vessel.

-

Wash resin: 5 x DMF to remove excess reagents and urea byproducts (DIU).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitate in Cocktail | This compound insolubility | Increase DMSO concentration to 20-30%. Ensure HOBt is anhydrous. |

| Low Coupling Yield (Kaiser +) | Lactam formation or Steric hindrance | 1. Verify NO base (DIEA) was used. 2. Perform Double Coupling. 3. Switch to HATU only if using collidine (weaker base) and strictly controlling pH < 7 (Risky). |

| Gelling of Resin | Aggregation of Arginine residues | Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) for washes; use low-loading resin. |

References

-

BenchChem. this compound Structure and Properties. Retrieved from

-

Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[3] Peptide Research, 9(2), 88-91.[3] (Discusses the inevitability of lactam formation with improper activation).

- Albericio, F., et al. (2014).Methods and protocols of modern solid phase peptide synthesis. (General grounding for DIC/HOBt base-free protocols).

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

Sigma-Aldrich. Z-Arg-OH Product Specification and Solubility. Retrieved from

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound, DIC, and DMF before handling.

Sources

Application Notes & Protocols for the Catalytic Hydrogenation of Nα-carbobenzyloxy-L-arginine hydrochloride (Z-Arg-OH.HCl)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the catalytic hydrogenation of Z-Arg-OH.HCl, a critical deprotection step in peptide synthesis and related disciplines. The focus is on removing the benzyloxycarbonyl (Z or Cbz) protecting group to yield L-Arginine hydrochloride. We will delve into the underlying chemical principles, present detailed, field-tested protocols for both atmospheric and transfer hydrogenation, and offer critical safety procedures and troubleshooting advice. The methodologies described are designed to ensure high-yield, clean conversions while prioritizing laboratory safety.

Introduction: The Strategic Importance of Z-Group Deprotection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary protection of the α-amino group of amino acids.[1] this compound is a cornerstone reagent where the Z-group prevents the highly nucleophilic α-amino group from engaging in unwanted side reactions during peptide chain elongation.[1][2]

The removal, or deprotection, of the Z-group is most commonly and cleanly achieved through catalytic hydrogenation.[1][3] This process, known as hydrogenolysis, involves the cleavage of the benzylic carbon-oxygen bond, liberating the free amine. Understanding and mastering this reaction is fundamental for any workflow involving Z-protected amino acids.

Reaction Principle: Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis of the Z-group is a heterogeneous catalytic process that takes place on the surface of a metal catalyst, most commonly palladium on activated carbon (Pd/C).[4][5] The reaction proceeds through the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the Z-protected arginine substrate adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.

-

C-O Bond Cleavage: The benzylic carbon-oxygen bond of the carbamate is cleaved. This is the hydrogenolysis step.

-

Product Formation: The process yields an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to give the free α-amino group of arginine.[5] The other product is toluene.

-

Desorption: The final products—arginine, toluene, and carbon dioxide—desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.

The overall reaction is exceptionally clean, as the byproducts are volatile (toluene, CO₂) and the catalyst is a solid that can be easily removed by filtration.[3][5]

Caption: Simplified mechanism of Z-group hydrogenolysis.

Core Experimental Considerations

The success of the catalytic hydrogenation of this compound hinges on the careful selection of several key parameters.

| Parameter | Recommendation | Rationale & Expert Insights |

| Catalyst | 10% Palladium on Carbon (Pd/C), wet. | This is the workhorse catalyst for Z-group deprotection.[3][6] A 10% (w/w) loading of palladium on the carbon support provides a high surface area for the reaction.[4] Using a wet catalyst (typically ~50% water by weight) significantly mitigates its pyrophoric nature, making it safer to handle. For sluggish reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[7] |

| Catalyst Loading | 5-10 mol% Pd relative to substrate. | While often measured as 10% of the substrate weight (w/w), calculating based on molar percentage of the active metal is more precise.[7] Higher loadings can speed up the reaction but increase cost and may complicate filtration. |

| Solvent System | Methanol (MeOH), Ethanol (EtOH), or aqueous Acetic Acid (AcOH). | Protic solvents generally accelerate the reaction rate.[7][8] Methanol and ethanol are excellent choices due to good substrate solubility and reaction performance. The use of acetic acid as a solvent or co-solvent is highly recommended as it protonates the newly formed, basic amine product, preventing it from chelating to the palladium surface and poisoning the catalyst.[7][9] |

| Hydrogen Source | H₂ Gas (Balloon or Parr Apparatus) or Ammonium Formate. | For lab-scale reactions, a balloon filled with H₂ gas is often sufficient to provide the necessary atmospheric pressure.[8][10] For larger scales or difficult substrates, a Parr shaker or similar high-pressure hydrogenation reactor is used.[11] Transfer hydrogenation with ammonium formate is a safer, non-gaseous alternative that generates H₂ in situ.[3][5] |

| Reaction Monitoring | TLC or LC-MS. | The reaction progress should be monitored to determine completion. A simple method is Thin-Layer Chromatography (TLC), staining with ninhydrin, which will produce a colored spot for the newly formed primary amine. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to observe the disappearance of the starting material and the appearance of the product.[3][8] |

Critical Safety Protocols: Handling Pyrophoric Reagents

WARNING: Catalytic hydrogenation involves significant hazards. Palladium on carbon is pyrophoric, and hydrogen gas is highly flammable and explosive. Strict adherence to safety protocols is mandatory.[8][10]

| Hazard | Mitigation Protocol |

| Pyrophoric Catalyst (Pd/C) | Never handle dry Pd/C in the open air. [4][12] Always weigh and transfer the catalyst under an inert atmosphere (Nitrogen or Argon).[8][12] Never add catalyst to a flask containing flammable solvent vapors and air. Add the catalyst to the dry flask first, then purge with inert gas before adding the degassed solvent.[8] |

| Flammable H₂ Gas | Conduct the reaction in a well-ventilated fume hood, away from ignition sources.[8][11] Ensure all glassware is properly secured. Use double-layered balloons to minimize leakage of H₂ gas.[8] Before introducing hydrogen, the reaction vessel must be thoroughly purged of all oxygen. |

| Post-Reaction Catalyst Handling | After the reaction, the used catalyst is saturated with hydrogen and is even more pyrophoric than fresh catalyst.[8] Never allow the filtered catalyst to dry on the filter paper. Immediately after filtration, the filter cake (Celite® and catalyst) must be quenched by suspending it in water.[10] Store this aqueous slurry in a dedicated, clearly labeled waste container. |

| Fire Risk | Keep a fire extinguisher (Class B for flammable liquids, Class D for combustible metals) readily accessible. Have a watch glass or beaker of an appropriate size on hand to smother any small fire that might occur in the flask or funnel during filtration.[10] |

Detailed Experimental Protocols

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Atmospheric Hydrogenation using H₂ Balloon

This protocol is suitable for small to medium lab-scale reactions (100 mg to 5 g).

Materials:

-

This compound

-

10% Pd/C (wet)

-

Methanol (or Ethanol/Acetic Acid)

-

Nitrogen or Argon gas supply with a manifold

-

Hydrogen gas supply with a balloon setup

-

Three-neck round-bottom flask, magnetic stir bar, septa, glass stoppers

-

Celite® 545

-

Standard glassware for workup

Procedure:

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar. Equip one neck with a gas inlet adapter connected to a Nitrogen/Argon manifold, the second with a rubber septum, and the third with a glass stopper.[10]

-

Charge the Flask: Remove the glass stopper and, under a positive flow of inert gas, add the 10% Pd/C catalyst (e.g., 5-10% w/w of the substrate). Follow with the this compound. Replace the stopper.

-

Inerting the System: Evacuate the flask gently using a vacuum line connected to the manifold and backfill with inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[3][10]

-

Solvent Addition: Add the degassed solvent (e.g., Methanol) via syringe through the septum. Begin vigorous stirring. The mixture should appear as a black suspension.[10]

-

Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen gas from the balloon. The balloon should remain attached to the gas inlet to maintain a positive pressure of H₂. For best results, repeat the evacuate/backfill cycle with H₂ two more times.[3][8]

-

Reaction: Allow the reaction to stir vigorously at room temperature. Efficient stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[4]

-

Monitoring: Periodically check the reaction's progress. To take an aliquot, first, switch the gas line from H₂ back to the inert gas, purging the flask. Then, quickly withdraw a sample via syringe.[10] Re-purge the system with H₂ before continuing the reaction.

-

Workup - Catalyst Removal: Once the reaction is complete, purge the flask thoroughly with inert gas to remove all hydrogen. Prepare a pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Under a flow of inert gas if possible, filter the reaction mixture through the Celite® pad to remove the black Pd/C catalyst.[3][8]

-

CRITICAL - Quench Catalyst: Immediately after filtration is complete, carefully transfer the Celite® pad containing the pyrophoric catalyst into a beaker of water. This will safely quench it.[10]

-

Product Isolation: Rinse the Celite® pad with additional solvent to recover all the product. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-Arginine hydrochloride. The product can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol avoids the use of flammable hydrogen gas, making it an attractive alternative.

Materials:

-

This compound

-

10% Pd/C (wet)

-

Ammonium Formate (HCOONH₄)

-

Methanol or Ethanol

-

Standard reaction and workup glassware

Procedure:

-

Charge the Flask: In a standard round-bottom flask, dissolve the this compound in methanol or ethanol.

-

Add Reagents: To this solution, carefully add the 10% Pd/C catalyst, followed by ammonium formate (typically 3-5 molar equivalents relative to the substrate).[3]

-

Reaction: Heat the mixture to a gentle reflux (around 40-60 °C) and stir. The reaction is typically faster than balloon hydrogenation.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.

-

CRITICAL - Quench Catalyst: Immediately quench the filtered catalyst pad with water as described in Protocol 1.

-

Product Isolation: Rinse the Celite® pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The workup is simpler as it removes the excess ammonium formate and its byproducts.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction is slow or stalled | Inactive Catalyst: The catalyst may be old or from a poor-quality batch. | Try using a fresh bottle of catalyst.[7] |

| Catalyst Poisoning: The newly formed amine product may be binding to the Pd surface. Impurities containing sulfur or phosphorus in the starting material can also deactivate the catalyst.[6][7] | Add acetic acid (1-2 equivalents or use as a co-solvent) to the reaction mixture to protonate the amine.[7] Ensure the starting material is pure. | |

| Insufficient Mixing: Poor contact between the hydrogen, substrate, and catalyst. | Increase the stirring speed. Ensure the flask size allows for a large solvent surface area.[7] | |

| Incomplete Reaction | Insufficient Hydrogen: The hydrogen balloon may have deflated, or in transfer hydrogenation, insufficient ammonium formate was used. | Replace the hydrogen balloon.[8] If monitoring, re-purge and add a fresh balloon. For transfer hydrogenation, add another equivalent of ammonium formate. |

| Difficult Filtration | Fine Catalyst Particles: The Pd/C particles are very fine and can pass through standard filter paper. | Always use a thick pad of Celite® (at least 1-2 cm) over a fritted funnel or filter paper. This prevents the fine black catalyst from contaminating your product. |

Conclusion

The catalytic hydrogenation of this compound is a robust and indispensable reaction for synthetic chemists. Success relies on a clear understanding of the reaction mechanism, careful selection of reagents and conditions, and, most importantly, an unwavering commitment to safety protocols. By following the detailed procedures and expert insights provided in these application notes, researchers can confidently and safely perform this critical deprotection to advance their research and development goals.

References

- Honrel. (2025, February 27).

- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)

- Columbia University.

- University of Tokyo.

- SENCO.

- Benchchem.

- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Benchchem. This compound | 56672-63-0.

- Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

- Curly Arrow. (2010, January 25).

- Sajiki, H. (1995).

- Green Chemistry. (2017).

- ResearchGate. (2018, November 15).

- Google Patents. (2007). Methods for the synthesis of arginine-containing peptides. EP1968995A1.

Sources

- 1. This compound | 56672-63-0 | Benchchem [benchchem.com]

- 2. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. curlyarrow.blogspot.com [curlyarrow.blogspot.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. greentech.fr [greentech.fr]

- 10. chem.uci.edu [chem.uci.edu]

- 11. njhjchem.com [njhjchem.com]

- 12. honrel.com [honrel.com]

Application Notes and Protocols for Utilizing Z-Arg-OH.HCl in Enzymatic Assays

I have gathered sufficient information to construct the detailed application notes and protocols as requested.

I have information on:

-

The chemical properties of Z-Arg-OH.HCl, including its structure and solubility.

-

The primary enzymes that can use this compound as a substrate: trypsin, thrombin, and Arg-C proteinase.

-

The optimal pH and buffer conditions for these enzymes, particularly for trypsin which is well-documented.

-

The principle of the enzymatic assay: cleavage of the Nα-Z-protecting group to expose a primary amine.

-

Two distinct and reliable methods for detecting the reaction product: the ninhydrin and fluorescamine assays. I have found detailed protocols for both.

-

The basis for determining kinetic parameters (Km and Vmax) from the experimental data.

-

The mechanism of serine proteases, which can be used to create a conceptual diagram.

-

Examples of Graphviz code for creating workflows and diagrams.

I can now proceed to synthesize this information into a comprehensive guide. I will structure it with an introduction, a section on the principle of the assay, detailed protocols for both the enzymatic reaction and the two detection methods, a section on data analysis and kinetic parameter determination, and a troubleshooting guide. I will create the necessary tables and Graphviz diagrams as specified. Finally, I will compile a complete reference list with valid URLs. Therefore, no further search queries are needed.

Introduction: Unveiling the Utility of this compound as a Protease Substrate

Nα-Carbobenzyloxy-L-arginine hydrochloride (this compound) is a synthetic amino acid derivative widely recognized in the field of peptide chemistry as a crucial building block.[1] Its Nα-benzyloxycarbonyl (Z) protecting group offers stability and prevents unwanted side reactions during peptide synthesis.[1] Beyond its synthetic applications, this compound serves as a valuable substrate for the characterization of a specific class of enzymes: proteases that exhibit a high degree of specificity for cleaving peptide bonds at the carboxyl side of arginine residues.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z--Arg-OH.HCl in enzymatic assays. We will delve into the underlying principles of the assay, provide detailed, validated protocols for its execution and the detection of its cleavage, and offer insights into data analysis for the determination of key enzymatic kinetic parameters. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible results.

Principle of the Assay: A Two-Stage Approach to Quantifying Enzymatic Activity

The enzymatic assay using this compound is predicated on a two-stage process:

-

Enzymatic Cleavage: A protease with specificity for arginine, such as trypsin, thrombin, or Arg-C proteinase, catalyzes the hydrolysis of the peptide bond in this compound. This reaction removes the Nα-benzyloxycarbonyl (Z) group, liberating a free primary amine on the arginine molecule.

-

Product Detection: The newly formed primary amine becomes the target for quantification. Since the cleavage of the Z-group does not produce a significant change in absorbance in the UV-visible spectrum, a secondary detection method is employed. This typically involves a colorimetric or fluorometric reaction with a reagent that specifically targets primary amines, such as ninhydrin or fluorescamine. The intensity of the resulting color or fluorescence is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme.

Featured Enzymes for this compound Cleavage

While several proteases recognize and cleave at arginine residues, this guide will focus on three prominent examples:

| Enzyme | EC Number | Optimal pH Range | Typical Buffer System |

| Trypsin | 3.4.21.4 | 7.5 - 9.0 | Tris-HCl, Sodium Phosphate[2][3][4] |

| Thrombin | 3.4.21.5 | 8.0 - 8.5 | Tris-HCl, Saline[5] |

| Arg-C Proteinase | 3.4.21.35 | 7.6 - 8.5 | Tris-HCl, Ammonium Bicarbonate[6][7] |

Visualizing the Process: From Substrate to Signal

The following diagrams illustrate the enzymatic reaction and the subsequent detection workflow.

Caption: Enzymatic cleavage of this compound.

Caption: General workflow for the enzymatic assay.

Detailed Experimental Protocols

Part 1: The Enzymatic Reaction

This protocol provides a general framework for the enzymatic hydrolysis of this compound. Researchers should optimize the specific conditions based on the enzyme being used.

Materials:

-

This compound (Substrate)

-

Enzyme of interest (e.g., Trypsin, Thrombin, Arg-C proteinase)

-

Assay Buffer (e.g., Tris-HCl, Sodium Phosphate, see table above for recommendations)

-

Enzyme Dilution Buffer (typically a low concentration of HCl, e.g., 1 mM, to maintain enzyme stability)[8]

-

Reaction termination solution (e.g., 3 M HCl)

-

Microcentrifuge tubes or 96-well plate

-

Incubator or water bath

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare the appropriate buffer at the desired concentration and pH. For example, for a trypsin assay, a 50 mM Tris-HCl buffer with 10 mM CaCl₂, pH 8.0, is a common choice.[8]

-

Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The solubility of this compound is good in aqueous solutions.[1] A typical stock concentration is 10-20 mM.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable dilution buffer (e.g., 1 mg/mL in 1 mM HCl). Store on ice.

-

Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low µg/mL range.

-

-

Enzymatic Reaction Setup:

-

In microcentrifuge tubes or a 96-well plate, add the desired volume of assay buffer.

-

Add the substrate solution to achieve the desired final concentration. It is recommended to test a range of substrate concentrations to determine kinetic parameters.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 5 minutes to ensure temperature equilibration.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the working enzyme solution to each reaction vessel.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which may need to be determined in preliminary experiments.

-

-

Reaction Termination:

-

Stop the reaction by adding a termination solution. For the ninhydrin and fluorescamine assays, acidification (e.g., with HCl) is a suitable method. Alternatively, heat inactivation can be used, but its effectiveness should be validated for the specific enzyme.

-

Part 2: Detection of the Reaction Product

Choose one of the following methods to quantify the L-Arginine produced in the enzymatic reaction.

The ninhydrin reagent reacts with the primary amine of L-arginine to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[2][9]

Materials:

-

Ninhydrin reagent (2% solution in ethanol or acetone)[2]

-

Reaction products from Part 1

-

L-Arginine standard solutions (for generating a standard curve)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of L-Arginine standards of known concentrations in the assay buffer.

-

To each standard, add the ninhydrin reagent.

-

-

Sample Analysis:

-

To an aliquot of the terminated enzymatic reaction mixture, add the ninhydrin reagent.

-

Include a blank control containing the assay buffer and ninhydrin reagent.

-

-

Color Development:

-

Heat all tubes (standards, samples, and blank) in a boiling water bath for 15-20 minutes.[9]

-

Cool the tubes to room temperature.

-

Add a diluent (e.g., 50% ethanol) to each tube and mix well.

-

-

Measurement:

-

Measure the absorbance of the standards and samples at 570 nm using the spectrophotometer.

-

-

Quantification:

-

Plot the absorbance of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of L-Arginine in the enzymatic reaction samples by interpolating their absorbance values on the standard curve.

-

Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form a highly fluorescent product.[10] This method offers higher sensitivity compared to the ninhydrin assay.

Materials:

-

Fluorescamine reagent (dissolved in a non-protic solvent like acetone or DMSO)[11]

-

Borate buffer (pH 9.0)

-

Reaction products from Part 1

-

L-Arginine standard solutions

-

Fluorometer and appropriate cuvettes or a microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of L-Arginine standards in the borate buffer.

-

-

Sample Preparation:

-

To an aliquot of the terminated enzymatic reaction mixture, add the borate buffer.

-

Include a blank control containing only the borate buffer.

-

-

Fluorogenic Reaction:

-

Rapidly add the fluorescamine reagent to each tube (standards, samples, and blank) while vortexing. The reaction is almost instantaneous.[10]

-

-

Measurement:

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[8]

-

-

Quantification:

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

-

Determine the concentration of L-Arginine in the samples from the standard curve.

-

Data Analysis: Determining Kinetic Parameters

A primary application of this assay is the determination of the Michaelis-Menten kinetic parameters, Km and Vmax.

Procedure:

-

Perform the enzymatic assay with a fixed enzyme concentration and a range of substrate (this compound) concentrations.

-

For each substrate concentration, determine the initial reaction velocity (v₀) by measuring the rate of product formation over time (i.e., the linear portion of the reaction progress curve).

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S])

Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |

| Incorrect buffer pH or composition | Verify the pH of the buffer; use the optimal buffer for the specific enzyme. | |

| Presence of an inhibitor in the reaction mixture | Check for potential inhibitors in the reagents; use high-purity water. | |

| High background in detection assay | Contamination with primary amines | Use high-purity reagents and deionized water; ensure cleanliness of labware. |

| For fluorescamine, hydrolysis of the reagent | Prepare the fluorescamine solution fresh; add it rapidly to the reaction. | |

| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Enzyme instability | Perform the assay on ice if the enzyme is unstable at the reaction temperature; check the stability of the enzyme in the assay buffer. |

Conclusion

This compound is a versatile and reliable substrate for assaying the activity of arginine-specific proteases. The two-stage assay, involving enzymatic cleavage followed by colorimetric or fluorometric detection of the liberated primary amine, provides a robust platform for enzyme characterization, inhibitor screening, and other applications in drug discovery and biochemical research. The detailed protocols and guidelines presented in this application note are intended to empower researchers to successfully implement this assay in their laboratories.

References

-

Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-2. [Link]

-

Creative Diagnostics. (n.d.). Serine Protease. [Link]

-

Interchim. (n.d.). Fluorescamine. [Link]

-

BYJU'S. (2019, December 10). Ninhydrin Test. [Link]

-

Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

-

Ghamari, Z., et al. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Advances in Enzyme Research, 4(1), 1-8. [Link]

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.

-

Ali, M. F., & Brown, P. R. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4386-4397. [Link]

- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.

-

Robertson, A. (2025, July 23). Supercharge your GraphViz. Anthony Robertson's Blog. [Link]

-

Hemker, H. C., et al. (2018). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Journal of Thrombosis and Haemostasis, 16(5), 827-839. [Link]

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION Trypsin. [Link]

-

Lazcano-Perez, F., et al. (2018). pH Effects in trypsin catalysis. Canadian Journal of Chemistry, 47(21), 4021-4029. [Link]

-

Lopes, J. L. S., et al. (2015). Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis. International Journal of Molecular Sciences, 16(12), 29599-29613. [Link]

-

HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. [Link]

-

Leduc, D., et al. (2025, July 18). Synergistic Arg-C Ultra and Lys-C Digestion for Quantitative Proteomics. bioRxiv. [Link]

-

Standardization of thrombin generation assays. (n.d.). ECAT Foundation. [Link]

-

Promega Connections. (2012, November 5). Enhancing Proteomics Data Using Arg-C Protease. [Link]

-

Shanghai Yifu Food Ingredients Co., Ltd. (2026, February 6). Stability of L-arginine HCl. [Link]

Sources

- 1. This compound | 56672-63-0 | Benchchem [benchchem.com]

- 2. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

- 5. Thrombin Factor IIa [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Arg-C, Sequencing Grade [promega.com]

- 8. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 10. scispace.com [scispace.com]

- 11. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Z-Arg-AMC from Z-Arg-OH.HCl precursor

An Application Note and Detailed Protocol for the Synthesis of Z-Arg-AMC from Z-Arg-OH.HCl Precursor

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of the fluorogenic protease substrate Z-Arg-AMC (Nα-Carbobenzyloxy-L-arginine 7-amido-4-methylcoumarin). Synthesized from its commercially available precursor, this compound, this protocol is designed for researchers in biochemistry, cell biology, and drug development who require a reliable method for producing high-purity Z-Arg-AMC for enzyme activity assays. We delve into the underlying chemical principles of peptide coupling, provide a step-by-step methodology, and offer guidance on product purification and validation, ensuring a robust and reproducible workflow.

Introduction: The Significance of Z-Arg-AMC

Fluorogenic peptide substrates are indispensable tools for studying the activity of proteases, a class of enzymes pivotal to countless physiological and pathological processes. Z-Arg-AMC is a classic example, widely employed for assaying enzymes that exhibit specificity for arginine at the P1 position, such as cathepsins and other serine proteases.[1][2][3] The substrate consists of an arginine residue, whose α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, coupled via an amide bond to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In its intact state, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time to quantify enzyme activity. The synthesis of Z-Arg-AMC from this compound and AMC is a standard peptide coupling reaction, a cornerstone of modern peptide chemistry.[4] This guide provides an in-depth, field-proven protocol to achieve this synthesis with high yield and purity.

Foundational Chemistry: The Amide Bond Formation

The synthesis of Z-Arg-AMC involves the formation of an amide bond between the carboxylic acid of Z-Arg-OH and the exocyclic amine of 7-amino-4-methylcoumarin. This condensation reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5] This is achieved using coupling reagents, most commonly carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The Carbodiimide Coupling Mechanism and the Role of Additives

The mechanism, while complex, proceeds through several key steps:[6][7]

-

Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid of Z-Arg-OH to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: This intermediate can be directly attacked by the amine (AMC) to form the desired peptide bond and a urea byproduct.

-

The Challenge of Side Reactions: The O-acylisourea intermediate is unstable and prone to undesirable side reactions. It can rearrange into an unreactive N-acylurea, which terminates the reaction and reduces yield.[5][6] For chiral amino acids, this intermediate can also promote racemization, leading to an impure product.[5][8]

-

The Solution - HOBt: To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally included. HOBt efficiently intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester.[8][9] This active ester is sufficiently reactive to couple with the amine but is far less prone to rearrangement or racemization, thereby ensuring a higher yield and optical purity of the final product.[5][9]

The overall reaction pathway is illustrated below.

Sources

- 1. Z-Arg-Arg-AMC › PeptaNova [peptanova.de]

- 2. Z-Arg-Arg-AMC peptide [novoprolabs.com]

- 3. peptide.com [peptide.com]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

Application Note: Strategic Deprotection of Z-Arg-OH.HCl

Executive Summary

The removal of the Benzyloxycarbonyl (Cbz or Z) group from Arginine derivatives presents a unique chemoselective challenge due to the high basicity of the guanidino side chain (

This guide details three validated protocols, prioritizing Catalytic Hydrogenolysis as the "Gold Standard" for purity, while providing Acidolysis and Transfer Hydrogenation as robust alternatives for specific synthetic constraints.

Chemical Context & Mechanistic Insight

The Substrate: this compound

-

Structure: The

-amine is protected by a carbamate (Z). The side chain is an unprotected, protonated guanidium chloride. The C-terminus is a free carboxylic acid. -

Solubility Profile: Highly soluble in water, methanol, and acetic acid. Poorly soluble in non-polar organic solvents (DCM, EtOAc).

-

The Challenge: The free guanidine group can coordinate with Palladium surfaces, potentially "poisoning" the catalyst during hydrogenation. Furthermore, the product (H-Arg-OH) is extremely polar, making extractive workups impossible; precipitation or resin capture is required.

Mechanism of Cleavage

-

Hydrogenolysis: Palladium adsorbs

, facilitating the homolytic cleavage of the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine and -

Acidolysis: Strong acids protonate the carbonyl oxygen, making the benzylic carbon susceptible to nucleophilic attack (typically by bromide), generating benzyl bromide and the free amine.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: High purity requirements, protecting sensitive side chains (e.g., if Trp/Met are present in a peptide sequence), and avoiding harsh acids.

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: 10% Pd/C (Degussa type E101 or similar, 50% water wet recommended for safety)

-

Solvent: Methanol:Water (4:1 v/v) OR Glacial Acetic Acid

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1.0 g (approx. 2.9 mmol) of this compound in 15 mL of Methanol/Water (4:1).

-

Note: If solubility is sluggish, add 1-2 mL of Acetic Acid. The acidic environment helps prevent catalyst poisoning by the guanidine group.

-

-

Catalyst Addition: Carefully add 100 mg (10 wt% loading) of 10% Pd/C.

-

Safety: Pd/C is pyrophoric when dry. Add it to the wet solvent or use a water-wet paste variant.

-

-

Hydrogenation: Purge the flask with Nitrogen (

) for 5 minutes. Attach a hydrogen balloon and purge the system (vacuum/fill) three times. Stir vigorously at Room Temperature (RT). -

Monitoring: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Staining with Ninhydrin will show a free amine (blue/purple) for the product, while the starting material is UV active but Ninhydrin negative (or faint). Reaction is typically complete in 2–4 hours .

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with 10 mL water.

-

Concentrate the filtrate under reduced pressure (

). -

Isolation: The residue is usually an oil. Triturate with Diethyl Ether (

) or Acetone to precipitate the solid H-Arg-OH.HCl (or di-HCl if acetic acid was used). -

Yield: Expect 90–98%.

-

Mechanistic Visualization

Caption: Mechanism of Pd-catalyzed hydrogenolysis of the Cbz group.

Method B: Acidolysis (HBr in Acetic Acid)

Best for: Situations where hydrogenation equipment is unavailable or if the substrate contains sulfur (which poisons Pd). Warning: Generates Benzyl Bromide (lachrymator). Work in a fume hood.

Experimental Protocol

Reagents:

-

Reagent: 33% HBr in Glacial Acetic Acid.

-

Quenching Agent: Cold Diethyl Ether (

).

Step-by-Step Procedure:

-

Dissolution: Place 1.0 g of this compound in a round-bottom flask.

-

Reaction: Add 5 mL of 33% HBr/AcOH. The solid should dissolve, and

evolution may be observed. Stir at RT for 30–60 minutes . -

Precipitation: Pour the reaction mixture slowly into 100 mL of cold Diethyl Ether with vigorous stirring. The product (H-Arg-OH.2HBr/HCl mixed salt) will precipitate as a white solid.

-

Wash: Decant the ether (contains benzyl bromide). Wash the solid 3x with fresh ether to remove all traces of acid and benzyl bromide.

-

Drying: Dry the hygroscopic solid under high vacuum over KOH pellets (to absorb acid fumes).

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability and safety (no

Protocol:

-

Dissolve this compound in Methanol .

-

Add 10% Pd/C (10 wt% of substrate).[1]

-

Add Ammonium Formate (3–5 equivalents).

-

Stir at RT or mild heat (

). Reaction is often faster than standard hydrogenation (30-60 mins). -

Filter catalyst and concentrate. Ammonium formate sublimates upon lyophilization or vacuum drying.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Method A: H2 / Pd-C | Method B: HBr / AcOH | Method C: Transfer H2 |

| Yield | 90–98% | 85–95% | 90–95% |

| Purity (Crude) | High (cleanest) | Moderate (salt contaminants) | High |

| Reaction Time | 2–4 Hours | 30–60 Minutes | 30–90 Minutes |

| Safety Risks | Flammable H2, Pyrophoric Pd | Corrosive, Lachrymator | Mild |

| Main Byproduct | Toluene, CO2 | Benzyl Bromide | Toluene, CO2, NH3 |

Troubleshooting Guide

-

Problem: Reaction stalls (Method A).

-

Cause: Catalyst poisoning by Guanidine.

-

Fix: Add 5% Acetic Acid or 1 eq of HCl to the solvent. Ensure the catalyst is fresh.

-

-

Problem: Product is a sticky gum (Method B).

-

Cause: Hygroscopic salts.

-

Fix: Triturate with dry Acetone or lyophilize from water.

-

Decision Workflow

Caption: Decision tree for selecting the optimal deprotection strategy.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

-

Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

BenchChem Technical Guide . (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

-

Lipshutz, B. H., et al. (2017).[1] Tandem deprotection/coupling sequence for peptide synthesis in water. Green Chemistry, 19, 4263–4267.[1]

Sources

Preparation of Z-Arg-OH.HCl Stock Solutions for Biological Assays: An Application Note and Protocol

Abstract

This comprehensive guide details the precise preparation, validation, and storage of Z-Arg-OH.HCl (Nα-Carbobenzyloxy-L-arginine hydrochloride) stock solutions for use in a variety of biological assays. Emphasizing scientific integrity and reproducibility, this document provides researchers, scientists, and drug development professionals with a robust framework for ensuring the quality and reliability of their experimental results. The protocols outlined herein are designed to be self-validating, incorporating critical quality control steps and explaining the scientific rationale behind each procedural choice.

Introduction: The Role of this compound in Biological Research